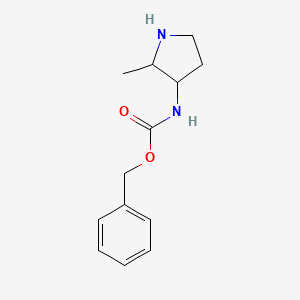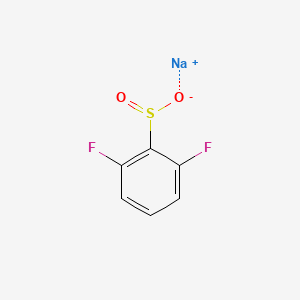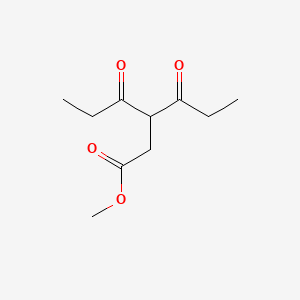
Methyl 4-oxo-3-propanoylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3-propanoylhexanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-propanoylhexanoate typically involves the reaction of hexanoic acid derivatives with methyl propanoate under controlled conditions. One common method includes the esterification of 4-oxo-3-propanoylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reactants and catalysts to minimize impurities and optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-3-propanoylhexanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-3-propanoylhexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxo-3-propanoylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxo-4H-pyran-3-ylacetate
- 2-(2-methyl-4-oxo-3-pyranyl)acetaldehyde
- 4-Oxo-5,6-dihydro-4H-thiopyran-3-carboxylic acid methyl ester
Uniqueness
Methyl 4-oxo-3-propanoylhexanoate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its combination of a keto group and an ester group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 4-oxo-3-propanoylhexanoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(11)7(9(12)5-2)6-10(13)14-3/h7H,4-6H2,1-3H3 |
Clave InChI |
BOEZSMCJYIONRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CC(=O)OC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


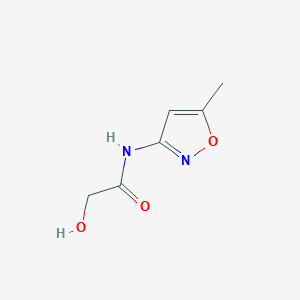
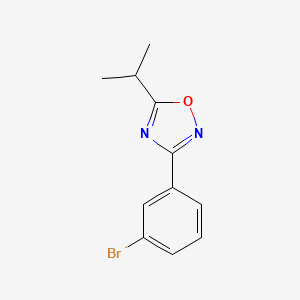
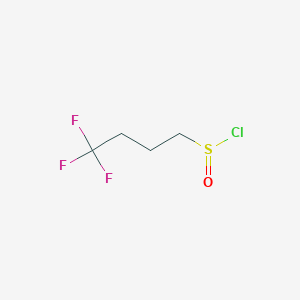
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
![1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13174439.png)
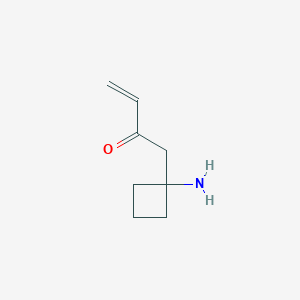
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
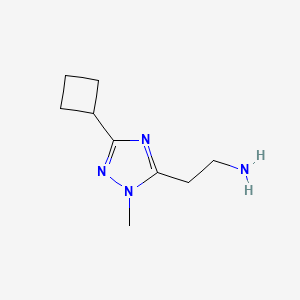
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
